REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10]O)=[CH:4][CH:3]=1.[C:12]1(=[O:22])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14](=[O:21])[NH:13]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][N:13]2[C:14](=[O:21])[C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:12]2=[O:22])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
4.7 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)CCCO
|
Name
|
|
Quantity
|
3.54 g
|
Type
|
reactant
|
Smiles
|
C1(NC(C2=CC=CC=C12)=O)=O
|
Name
|
|
Quantity
|
6.88 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
5.1 mL
|
Type
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reactant
|
Smiles
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N(=NC(=O)OC(C)C)C(=O)OC(C)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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nitrogen, and addition funnel
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Type
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TEMPERATURE
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Details
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cooled in an ice water bath
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Type
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CUSTOM
|
Details
|
Purification by flash column chromatography
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Type
|
CUSTOM
|
Details
|
provided a solid which
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Type
|
CUSTOM
|
Details
|
was dried overnight at 50° C. at about 25 in
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)CCCN1C(C2=CC=CC=C2C1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |